2-(1-Ethoxyethoxy)but-3-enenitrile

Description

BenchChem offers high-quality 2-(1-Ethoxyethoxy)but-3-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Ethoxyethoxy)but-3-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

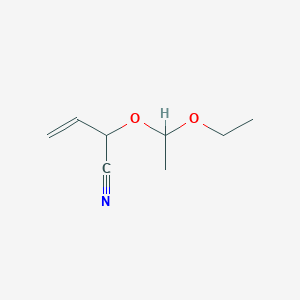

Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethoxyethoxy)but-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-4-8(6-9)11-7(3)10-5-2/h4,7-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWKABSGUBNNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC(C=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545705 | |

| Record name | 2-(1-Ethoxyethoxy)but-3-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72252-03-0 | |

| Record name | 2-(1-Ethoxyethoxy)but-3-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties & Synthetic Utility of 2-(1-Ethoxyethoxy)but-3-enenitrile

This guide provides an in-depth technical analysis of 2-(1-Ethoxyethoxy)but-3-enenitrile (CAS: 72252-03-0), a critical intermediate in the synthesis of agrochemicals (specifically Glufosinate) and complex organic molecules.

Executive Summary & Strategic Importance

2-(1-Ethoxyethoxy)but-3-enenitrile serves as a protected form of acrolein cyanohydrin. Acrolein cyanohydrin is thermodynamically unstable, prone to reversion into acrolein and hydrogen cyanide (HCN) or polymerization. By masking the hydroxyl group as an ethoxyethyl acetal (using ethyl vinyl ether), chemists lock the cyanohydrin functionality. This stabilization allows for subsequent transformations—such as radical additions or Michael-type reactions—that would otherwise be incompatible with the labile free hydroxyl or the equilibrium-generated aldehyde.

Its primary industrial application is in the Bayer Process for the synthesis of Glufosinate-ammonium (phosphinothricin), a broad-spectrum herbicide.

Physicochemical Profile

The following data consolidates available experimental values and structurally derived estimates for process engineering.

Table 1: Physicochemical Constants

| Property | Value / Description | Notes |

| CAS Number | 72252-03-0 | |

| IUPAC Name | 2-(1-Ethoxyethoxy)but-3-enenitrile | Also: 2-(1-ethoxyethoxy)-3-butenenitrile |

| Molecular Formula | ||

| Molecular Weight | 155.19 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~80–85 °C @ 10 mmHg (Est.) | Typically distilled under reduced pressure to prevent thermal degradation. |

| Density | ~0.94–0.98 g/cm³ (Est.) | |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate | Hydrolyzes in aqueous acid. |

| Stability | Acid-sensitive; Stabilized with MEHQ | The acetal linkage cleaves in acidic media. |

| Stabilizer | Mequinol (MEHQ) | typically 100–500 ppm to prevent vinyl polymerization. |

Stability Analysis[1]

-

Thermal Stability: The compound is stable at room temperature if inhibited (MEHQ). However, temperatures above 100°C can induce retro-ene reactions or polymerization of the vinyl group.

-

Hydrolytic Stability: The 1-ethoxyethoxy moiety is an acetal (specifically a mixed acetal of acetaldehyde). It is stable to bases and nucleophiles but extremely labile to dilute acids , which regenerate the cyanohydrin and ethanol.

Synthesis Protocol

The synthesis involves the protection of acrolein cyanohydrin with ethyl vinyl ether (EVE) under acid catalysis. This is an addition reaction rather than a condensation, meaning it has 100% atom economy.

Reaction Scheme

Detailed Methodology

Reagents:

-

Acrolein Cyanohydrin (freshly prepared or stabilized).

-

Ethyl Vinyl Ether (1.1 – 1.2 equivalents).

-

Catalyst: p-Toluenesulfonic acid (pTSA) or Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.5 mol%).

-

Solvent: Often run neat or in DCM/Toluene.

Step-by-Step Protocol:

-

Preparation: Charge the reaction vessel with Acrolein Cyanohydrin under an inert atmosphere (

). -

Cooling: Cool the system to 0–5°C. The reaction is exothermic.

-

Addition: Add the acid catalyst. Then, add Ethyl Vinyl Ether dropwise, maintaining the internal temperature below 20°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or GC (disappearance of cyanohydrin).

-

Quenching: Add a small amount of base (e.g., Triethylamine or

) to neutralize the acid catalyst. Crucial Step: Failure to neutralize will lead to hydrolysis during workup or storage. -

Purification: Distill the crude oil under high vacuum (< 10 mmHg).

-

Note: Ensure the distillation pot contains a radical inhibitor (MEHQ) to prevent polymerization of the vinyl group during heating.

-

Mechanistic Insight

The formation of the acetal follows an electrophilic addition mechanism. The acid catalyst protonates the electron-rich double bond of the vinyl ether, generating a resonance-stabilized oxocarbenium ion. The hydroxyl group of the cyanohydrin then attacks this electrophile.

Diagram 1: Mechanism of Protection

The following diagram illustrates the acid-catalyzed addition pathway.

Caption: Acid-catalyzed addition of acrolein cyanohydrin to ethyl vinyl ether via an oxocarbenium intermediate.

Synthetic Utility: The Glufosinate Pathway

The primary utility of this intermediate is in the synthesis of the herbicide Glufosinate.[1] The "ethoxyethoxy" group protects the oxygen, preventing it from interfering with the radical or Michael-type addition of the phosphorus component.

Workflow

-

Protection: Formation of 2-(1-Ethoxyethoxy)but-3-enenitrile.

-

P-C Bond Formation: Reaction with Diethyl Methylphosphonite (or similar P(III) species). This step often involves a radical initiator or high temperature to install the methyl-phosphinyl group across the double bond.

-

Strecker/Hydrolysis: The nitrile is converted to an amine (Strecker) or hydrolyzed directly to the acid, while the acetal is cleaved to release the hydroxyl (which is then eliminated or converted depending on the specific Glufosinate analog route).

Diagram 2: Glufosinate Synthesis Workflow

Caption: Synthesis of Glufosinate highlighting the role of the protected cyanohydrin intermediate.

Safety & Handling Protocols

Working with this compound requires strict adherence to safety protocols due to the potential for cyanide release and flammability.

-

Cyanide Hazard: Although the nitrile group is covalently bonded, any strong acid hydrolysis or thermal decomposition can theoretically release HCN, especially if the starting material (cyanohydrin) was not fully consumed or if the acetal reverses. Always keep an HCN detector active.

-

Peroxide Formation: As an ether derivative, it can form peroxides upon prolonged exposure to air. Test for peroxides before distillation.

-

Polymerization: The terminal vinyl group is prone to polymerization. Store at 4°C or below, and ensure MEHQ levels are maintained (check every 6 months).

-

Waste Disposal: All aqueous waste from hydrolysis steps must be treated with bleach (sodium hypochlorite) to neutralize potential cyanide residues before disposal.

References

-

Sigma-Aldrich. 2-(1-Ethoxyethoxy)but-3-enenitrile Product Specification & MSDS. Retrieved from .

- Bayer CropScience.Process for preparing glufosinate and intermediates therefor.

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal protection mechanisms).

-

ChemWhat. 2-(1-Ethoxyethoxy)but-3-enenitrile CAS# 72252-03-0 Properties. Retrieved from .

Sources

2-(1-Ethoxyethoxy)but-3-enenitrile: Technical Guide & Synthesis Protocol

This technical guide provides an in-depth analysis of 2-(1-Ethoxyethoxy)but-3-enenitrile (CAS 72252-03-0), a specialized chemical intermediate used primarily in the synthesis of complex agrochemicals and pharmaceutical building blocks.

Executive Summary

2-(1-Ethoxyethoxy)but-3-enenitrile is a protected cyanohydrin derivative serving as a critical C4 synthon in organic synthesis. Structurally, it consists of a but-3-enenitrile core where the unstable hydroxyl group at the C2 position is masked by an ethoxyethyl (acetal) protecting group.

This compound addresses a fundamental challenge in synthetic chemistry: the instability of acrolein cyanohydrin (2-hydroxybut-3-enenitrile). Unprotected acrolein cyanohydrin is prone to rapid thermodynamic reversion to acrolein and hydrogen cyanide (HCN) or polymerization. The 1-ethoxyethoxy protecting group stabilizes the molecule, allowing it to undergo subsequent transformations—such as phosphorylation or Michael additions—without degradation. Its primary industrial application lies in the synthesis of the herbicide Glufosinate (Phosphinothricin) and related non-proteinogenic amino acids.

Chemical Identifiers & Properties

Core Identifiers

| Identifier Type | Value |

| Chemical Name | 2-(1-Ethoxyethoxy)but-3-enenitrile |

| CAS Number | 72252-03-0 |

| Synonyms | Acrolein cyanohydrin ethyl vinyl ether adduct; 2-(1-ethoxyethoxy)-3-butenenitrile |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| SMILES | C=CC(C#N)OC(C)OCC |

| InChI Key | DKWKABSGUBNNFI-UHFFFAOYSA-N |

Physical & Chemical Properties

| Property | Description/Value |

| Appearance | Clear to pale yellow liquid |

| Boiling Point | ~80–85 °C at 10 mmHg (Estimated based on structure) |

| Density | ~0.95 g/mL (Estimated) |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); limited solubility in water due to lipophilicity. |

| Stability | Stabilized with MEHQ (Mequinol) to prevent radical polymerization of the alkene. Acid-labile (acetal group). |

| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen). |

Synthesis & Production

The synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile is a two-step process designed to capture the transient acrolein cyanohydrin.

Reaction Pathway

-

Cyanohydrin Formation: Acrolein reacts with HCN (or a cyanide source) to form 2-hydroxybut-3-enenitrile.

-

Acetal Protection: The hydroxyl group undergoes an acid-catalyzed addition to ethyl vinyl ether (EVE) to form the target acetal.

Synthesis Protocol

Note: This protocol involves handling highly toxic acrolein and cyanide sources. All work must be performed in a functioning fume hood with appropriate PPE.

Step 1: In-Situ Generation of Acrolein Cyanohydrin

-

Reagents: Acrolein (1.0 eq), Potassium Cyanide (KCN, 1.05 eq), Acetic Acid (1.1 eq).

-

Procedure:

-

Dissolve KCN in a minimum amount of water at 0 °C.

-

Add Acrolein slowly while maintaining temperature <5 °C.

-

Add Acetic Acid dropwise to neutralize and liberate HCN in situ, driving the equilibrium toward the cyanohydrin.

-

Critical: Do not isolate the cyanohydrin pure if possible; use the crude organic layer immediately due to instability.

-

Step 2: Protection with Ethyl Vinyl Ether

-

Reagents: Crude 2-hydroxybut-3-enenitrile, Ethyl Vinyl Ether (1.5 eq), p-Toluenesulfonic acid (p-TSA, 0.5 mol% cat.).

-

Procedure:

-

Dilute the crude cyanohydrin in dry dichloromethane (DCM) or toluene.

-

Add Ethyl Vinyl Ether.[1]

-

Cool to 0 °C and add p-TSA catalyst.

-

Stir at 0 °C -> Room Temperature for 2–4 hours. Monitor by TLC (disappearance of hydroxyl spot).

-

Quench: Add triethylamine (Et₃N) to neutralize the acid catalyst (preventing acetal hydrolysis).

-

Workup: Wash with sat. NaHCO₃, brine, dry over MgSO₄, and concentrate.

-

Purification: Vacuum distillation is required to remove excess ethyl vinyl ether and obtain the pure product.

-

Mechanism Diagram

The following diagram illustrates the acid-catalyzed protection mechanism.

Caption: Synthesis pathway showing the stabilization of acrolein cyanohydrin via acetal formation with ethyl vinyl ether.

Applications in Drug & Agrochemical Development

Glufosinate (Phosphinothricin) Synthesis

The primary industrial utility of CAS 72252-03-0 is as a precursor for Glufosinate , a broad-spectrum herbicide.

-

Role: It provides the carbon skeleton for the amino acid side chain.

-

Process:

-

Phosphorylation: The terminal alkene of the protected cyanohydrin reacts with a phosphorus nucleophile (e.g., methyl phosphonite derivatives).

-

Hydrolysis: Acidic hydrolysis removes the ethoxyethyl protecting group and hydrolyzes the nitrile to a carboxylic acid.

-

Amination: The resulting intermediate is converted to the amino acid.

-

Pharmaceutical Intermediates

In drug discovery, this molecule serves as a versatile "masked" synthon:

-

Allylic Functionalization: The double bond allows for metathesis or oxidation reactions while the sensitive cyanohydrin moiety remains protected.

-

Non-Natural Amino Acids: It is used to synthesize

-substituted

Safety & Handling (E-E-A-T)

Hazards

-

Toxicity: Contains a nitrile group; potential for cyanide release if metabolized or subjected to strong thermal decomposition.

-

Irritant: Irritating to eyes, skin, and respiratory system.

-

Flammability: Combustible liquid.

-

Sensitizer: May cause skin sensitization (stabilizer MEHQ is also a sensitizer).

Storage & Disposal

-

Storage: Store at 4 °C . The acetal linkage is sensitive to moisture and acid; keep anhydrous.

-

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and CN- byproducts).

References

-

Sigma-Aldrich. 2-(1-Ethoxyethoxy)but-3-enenitrile Product Specification & MSDS. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Acrolein Cyanohydrin Derivatives. Retrieved from .

-

Belokon, Y. N., et al. (2003). "Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates." Organic Letters, 5(23), 4505-4507. (Context on cyanohydrin protection). Retrieved from .

-

U.S. Environmental Protection Agency. Toxic Pollutant Identification: Acrylonitrile and Acrolein Derivatives. Retrieved from .

-

World Health Organization. Glufosinate Ammonium: JMPR 2012. (Context on synthesis intermediates). Retrieved from .

Sources

An In-depth Technical Guide to 2-(1-Ethoxyethoxy)but-3-enenitrile and its Derivatives: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(1-ethoxyethoxy)but-3-enenitrile, a versatile building block in organic synthesis, and its derivatives. We will delve into its synthesis, exploring plausible synthetic routes based on established chemical principles. The guide will further detail the chemical properties and reactivity of this molecule, focusing on the interplay of its three key functional groups: the nitrile, the vinyl group, and the acid-labile ethoxyethoxy acetal. Finally, we will explore the potential applications of these derivatives in the field of drug development, highlighting their role as valuable intermediates in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this class of compounds.

Introduction: The Strategic Value of α-Protected Cyanohydrins

In the landscape of organic synthesis, cyanohydrins (α-hydroxynitriles) are recognized as pivotal intermediates.[1] They serve as versatile precursors for a variety of important functional groups, including α-hydroxy acids and β-amino alcohols, which are common motifs in pharmaceuticals.[2] However, the inherent instability of many cyanohydrins, particularly their tendency to revert to the parent carbonyl compound under basic conditions, necessitates the use of protecting groups for the hydroxyl moiety.[3]

The protection of the cyanohydrin as an ether derivative, such as the 1-ethoxyethyl (EE) ether, not only enhances stability but also unlocks unique reactivity. These protected cyanohydrins can function as "umpolung" synthons, effectively acting as acyl anion equivalents.[4] This allows for the formation of carbon-carbon bonds at the otherwise electrophilic carbonyl carbon center.

2-(1-Ethoxyethoxy)but-3-enenitrile distinguishes itself by incorporating an α,β-unsaturated system in the form of a vinyl group. This combination of a protected cyanohydrin and a reactive alkene moiety within a compact four-carbon scaffold makes it a highly attractive, multifunctional building block for the synthesis of complex molecular architectures relevant to drug discovery.

Synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile

While specific literature on the synthesis of 2-(1-ethoxyethoxy)but-3-enenitrile is sparse, a highly plausible and efficient synthetic route can be devised based on the established methodology of acid-mediated hydrocyanation of vinyl ethers.[5][6]

Proposed Synthetic Pathway: Hydrocyanation of 3-(1-Ethoxyethoxy)but-1-ene

The most logical precursor to 2-(1-ethoxyethoxy)but-3-enenitrile is the corresponding vinyl ether, 3-(1-ethoxyethoxy)but-1-ene. This intermediate can be readily prepared from acrolein.

Step 1: Protection of Acrolein

Acrolein is first reacted with ethanol in the presence of an acid catalyst to form the diethyl acetal. This is a standard protection strategy for α,β-unsaturated aldehydes.

Step 2: Formation of the Cyanohydrin Ether

The key transformation involves the reaction of the protected acrolein derivative with a cyanide source in the presence of a protecting agent for the newly formed hydroxyl group. A direct and stereocontrolled method involves the hydrocyanation of a vinyl ether.[5]

The overall proposed synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for 2-(1-ethoxyethoxy)but-3-enenitrile.

Detailed Experimental Protocol (Hypothetical)

Synthesis of 3-(1-Ethoxyethoxy)prop-1-ene:

-

To a stirred solution of acrolein (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).

-

Slowly add ethyl vinyl ether (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired vinyl ether.

Synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile:

-

To a solution of 3-(1-ethoxyethoxy)prop-1-ene (1.0 eq) and a stoichiometric proton source (e.g., phenol, 1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene) at -78 °C, add a chiral Brønsted acid catalyst (e.g., a derivative of BINOL phosphoric acid, 0.1 eq).[5]

-

Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.[6]

-

Stir the reaction at -78 °C for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash column chromatography to afford 2-(1-ethoxyethoxy)but-3-enenitrile.

Chemical Properties and Reactivity

2-(1-Ethoxyethoxy)but-3-enenitrile is a chiral molecule possessing three distinct and reactive functional groups, which can be addressed selectively.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | Sigma-Aldrich |

| Molecular Weight | 155.19 g/mol | Sigma-Aldrich |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | Not determined | - |

| Solubility | Soluble in most organic solvents | - |

Spectroscopic Characterization (Predicted)

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Signals for the vinyl protons (approx. 5.2-6.0 ppm), the methine proton of the ethoxyethoxy group (approx. 4.7-4.9 ppm), the methine proton at C2 (approx. 4.3-4.5 ppm), and the ethyl and methyl protons of the ethoxyethoxy group (approx. 0.9-1.3 and 3.4-3.7 ppm).[7] |

| ¹³C NMR | Resonances for the nitrile carbon (approx. 118-122 ppm), vinyl carbons (approx. 115-135 ppm), and carbons of the ethoxyethoxy group (approx. 15, 60, 100 ppm).[7] |

| IR Spectroscopy | Characteristic absorptions for the C≡N stretch (approx. 2240-2260 cm⁻¹), C=C stretch (approx. 1640-1680 cm⁻¹), and C-O stretches of the ether and acetal (approx. 1050-1150 cm⁻¹).[7] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 155, with characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the ethoxyethoxy group, and cleavage of the butenenitrile backbone. |

Key Reactions of the Functional Groups

The synthetic utility of 2-(1-ethoxyethoxy)but-3-enenitrile derivatives stems from the selective manipulation of its functional groups.

Caption: Reactivity map of the key functional groups.

-

The Nitrile Group:

-

Reduction: Can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding a valuable β,γ-unsaturated β-amino alcohol after deprotection.

-

Hydrolysis: Acid-catalyzed hydrolysis converts the nitrile to a carboxylic acid, leading to the formation of an α-hydroxy-β,γ-unsaturated carboxylic acid.[8]

-

-

The Vinyl Group:

-

Electrophilic Addition: The double bond can undergo various electrophilic additions, such as halogenation, hydrohalogenation, and epoxidation.

-

Metathesis: The terminal alkene is a handle for olefin metathesis reactions, allowing for chain extension and cyclization.

-

Hydrogenation: Selective hydrogenation of the double bond can provide the saturated analogue.

-

-

The Ethoxyethoxy (EE) Acetal:

-

Deprotection: The EE group is an acid-labile protecting group and can be selectively removed under mild acidic conditions (e.g., acetic acid in THF/water) to reveal the free cyanohydrin. This is a crucial step for subsequent manipulations of the hydroxyl group or for revealing the latent carbonyl functionality.

-

Applications in Drug Development

The structural motifs accessible from 2-(1-ethoxyethoxy)but-3-enenitrile and its derivatives are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals.

Asymmetric Synthesis of Chiral Building Blocks

The enantioselective synthesis of the parent compound provides a chiral pool of molecules that can be elaborated into more complex structures with defined stereochemistry. The ability to introduce substituents at the vinyl group or to transform the nitrile and protected hydroxyl groups allows for the creation of a diverse library of chiral intermediates.

Precursors to Amino Alcohols and Hydroxy Acids

As outlined in the reactivity section, derivatives of 2-(1-ethoxyethoxy)but-3-enenitrile are excellent precursors to β,γ-unsaturated β-amino alcohols and α-hydroxy acids. These functional group arrays are found in numerous classes of drugs, including:

-

Antivirals: Many nucleoside and non-nucleoside reverse transcriptase inhibitors contain chiral amino alcohol or hydroxy acid moieties.

-

Anticancer agents: Certain classes of cytotoxic agents and kinase inhibitors incorporate these structural features.

-

Cardiovascular drugs: Beta-blockers and other cardiovascular agents often feature amino alcohol pharmacophores.

Synthesis of Heterocyclic Scaffolds

The vinyl and nitrile functionalities can be utilized in cycloaddition reactions to construct various heterocyclic systems, which form the core of a vast number of pharmaceuticals. For example, the nitrile group can participate in the formation of triazoles, and the vinyl group can act as a dienophile in Diels-Alder reactions.

Conclusion

2-(1-Ethoxyethoxy)but-3-enenitrile represents a highly versatile and valuable, yet under-explored, building block for modern organic synthesis. Its unique combination of a protected cyanohydrin, a reactive vinyl group, and inherent chirality makes it a powerful tool for the efficient construction of complex molecular architectures. The principles of its synthesis, based on established methodologies, are sound and offer a clear path to its preparation. The differential reactivity of its functional groups allows for a wide range of selective transformations, leading to a diverse array of chiral intermediates with direct relevance to the synthesis of pharmaceuticals. As the demand for stereochemically complex and novel drug candidates continues to grow, the strategic application of multifunctional building blocks like 2-(1-ethoxyethoxy)but-3-enenitrile and its derivatives will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Wikipedia. Cyanohydrin. [Link]

-

Lu, C., Su, X., & Floreancig, P. E. (2018). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. The Journal of Organic Chemistry, 83(15), 8094–8103. [Link]

-

Lu, C., Su, X., & Floreancig, P. E. (2018). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. PMC. [Link]

-

Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

-

Orellana-Pizarro, C., & Garcia, A. (2021). Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. Molecules, 26(16), 4691. [Link]

-

Groutas, W. C., et al. (2015). Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease. Journal of Medicinal Chemistry, 58(23), 9423–9435. [Link]

-

Chemistry LibreTexts. (2023). Cyanohydrins. [Link]

-

Effenberger, F. (1999). Enzyme-Catalyzed Preparation and Synthetic Applications of Optically Active Cyanohydrins. CHIMIA International Journal for Chemistry, 53(1-2), 3-10. [Link]

-

Stork, G., & Maldonado, L. (1974). Anions of protected cyanohydrins as acyl carbanion equivalents and their use in a new synthesis of ketones. Journal of the American Chemical Society, 96(16), 5272–5274. [Link]

-

Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Ethers. [Link]

Sources

- 1. Stereocontrolled cyanohydrin ether synthesis through chiral Brønsted acid-mediated vinyl ether hydrocyanation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

Solubility Profile & Technical Guide: 2-(1-Ethoxyethoxy)but-3-enenitrile

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-(1-Ethoxyethoxy)but-3-enenitrile , a specialized intermediate used in advanced organic synthesis.

Executive Summary

2-(1-Ethoxyethoxy)but-3-enenitrile (CAS: 72252-03-0 ) is a bifunctional organic intermediate primarily utilized as a masked synthon in the synthesis of complex pharmaceutical ingredients, including steroidal compounds like Drospirenone . Chemically, it is the ethyl vinyl ether-protected form of 2-hydroxybut-3-enenitrile (acrolein cyanohydrin).

Its solubility profile is dictated by its dual nature: a lipophilic acetal linkage and a polar nitrile group. While highly soluble in a broad spectrum of organic reaction solvents (THF, DCM, Toluene), it exhibits critical instability in aqueous acidic environments due to acetal hydrolysis. This guide provides the solubility data, handling protocols, and mechanistic insights required for its effective use in drug development.

Physicochemical Identity & Properties

Understanding the molecular architecture is the first step to predicting solvent interaction.

| Property | Detail |

| IUPAC Name | 2-(1-Ethoxyethoxy)but-3-enenitrile |

| CAS Number | 72252-03-0 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| Physical State | Liquid (Colorless to pale yellow) |

| Stabilizer | MEHQ (Hydroquinone monomethyl ether) to prevent polymerization |

| Functional Groups | Nitrile (-CN), Vinyl (-CH=CH₂), Acetal (-O-CH(CH₃)-O-) |

| Predicted LogP | ~1.3 – 1.8 (Moderately Lipophilic) |

Structural Analysis for Solubility

-

Lipophilic Domain: The ethoxyethyl group and the vinyl chain provide significant non-polar character, facilitating solubility in low-polarity solvents like toluene and ethers.

-

Polar Domain: The nitrile group introduces a dipole moment, ensuring miscibility with polar aprotic solvents like acetonitrile and DMF.

-

Labile Domain: The acetal linkage (O-C-O) is the "Achilles' heel," rendering the compound incompatible with protic acids or aqueous acidic media.

Solubility Profile

The following data categorizes solvent compatibility based on polarity and chemical stability.

A. Primary Organic Solvents (High Solubility)

These solvents are recommended for reaction media and stock solution preparation.

| Solvent Class | Specific Solvents | Solubility Rating | Operational Note |

| Ethers | Tetrahydrofuran (THF), 2-MeTHF, Diethyl Ether, MTBE | Miscible | Preferred reaction solvent. Excellent stability and solvation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Ideal for extraction and chromatography. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Miscible | Standard solvent for work-up/isolation. |

| Aromatic | Toluene, Benzene | High | Useful for azeotropic drying or high-temp reactions. |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Miscible | Suitable for nucleophilic substitution reactions. |

B. Conditional & Poor Solvents

| Solvent Class | Specific Solvents | Solubility Rating | Operational Note |

| Alkanes | Hexane, Heptane, Pentane | Moderate/Variable | Soluble, but phase separation may occur at very low temperatures (-78°C). Used as a co-solvent for precipitation. |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Caution: Potential for trans-acetalization (exchange of alkoxy groups) under acidic conditions or prolonged storage. |

| Water | Water | Low / Decomposes | Avoid. Poor solubility due to lipophilicity; high risk of hydrolysis to acrolein cyanohydrin and ethanol. |

Experimental Protocol: Solubility Determination

For precise formulation, researchers should validate solubility using the following self-validating workflow.

Method A: Visual Saturation (Quick Screen)

-

Aliquot: Place 10 mg of 2-(1-Ethoxyethoxy)but-3-enenitrile in a 2 mL glass vial.

-

Titration: Add solvent in 50 µL increments at 20°C.

-

Observation: Vortex for 30 seconds after each addition.

-

Clear Solution: Soluble.

-

Cloudy/Phase Separation: Insoluble/Saturated.

-

-

Endpoint: Calculate solubility (

) as

Method B: HPLC Quantitative Assay (Rigorous)

Objective: Determine exact concentration in saturated supernatant.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Acetonitrile : Water (70:30) buffered to pH 7.5 (Phosphate buffer). Note: High pH prevents acetal hydrolysis during analysis.

-

Detection: UV at 210 nm (Nitrile/Vinyl absorption).

-

Standard: Prepare a calibration curve in Acetonitrile (0.1 – 1.0 mg/mL).

Workflow Diagram

Figure 1: Step-by-step visual solubility determination workflow.

Handling, Stability & Storage

The solubility profile is intrinsically linked to the chemical stability of the acetal and vinyl groups.

Critical Stability Factors

-

Acetal Hydrolysis (pH Sensitivity):

-

Mechanism: In the presence of water and acid (

), the acetal cleaves to regenerate 2-hydroxybut-3-enenitrile and ethanol. -

Implication: Avoid acidic solvents (e.g., Acetic Acid) and ensure all organic solvents are anhydrous and neutral .

-

-

Polymerization (Thermal/Radical):

-

Mechanism: The vinyl group is susceptible to radical polymerization.

-

Protection: Commercial samples are stabilized with MEHQ (Hydroquinone monomethyl ether).

-

Solubility Impact: Removing MEHQ (via silica filtration) makes the neat liquid unstable; it should be immediately dissolved in a solvent (e.g., THF) if the stabilizer is removed.

-

Storage Protocol

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket (prevents oxidation and moisture ingress).

-

Container: Amber glass (protects MEHQ from photo-degradation).

Applications in Drug Development

The solubility profile supports its role as a masked acyl anion equivalent or protected cyanohydrin .

Case Study: Steroid Synthesis (Drospirenone)

In the synthesis of Drospirenone (a progestin), 2-(1-Ethoxyethoxy)but-3-enenitrile serves as a key building block.

-

Reaction Solvent: Typically THF or Toluene .

-

Process: The compound is deprotonated (using LiHMDS or LDA) at low temperature (-78°C). The solubility in THF at this temperature is critical for the formation of the lithiated species, which then attacks the steroid backbone.

-

Deprotection: Post-coupling, the acetal is hydrolyzed using aqueous acid (e.g., HCl/MeOH), utilizing the "instability" described above as a synthetic switch.

Figure 2: Application of the compound in steroid synthesis, highlighting the solvent-dependent lithiation step.

References

-

Sigma-Aldrich. Product Specification: 2-(1-Ethoxyethoxy)but-3-enenitrile (CAS 72252-03-0).[1]Link

-

Schering AG. Process for production of drospirenone. WO2011000535A2. (Describes the use of acetal-protected nitrile intermediates in steroid alkylation). Link

-

PubChem. Compound Summary: 2-(1-Ethoxyethoxy)but-3-enenitrile.Link

-

Fluorochem. Safety Data Sheet & Solubility Info for CAS 72252-03-0.[1]Link

Sources

Thermodynamic stability data for 2-(1-Ethoxyethoxy)but-3-enenitrile

An In-depth Technical Guide to the Thermodynamic Stability of 2-(1-Ethoxyethoxy)but-3-enenitrile

For Researchers, Scientists, and Drug Development Professionals

2-(1-Ethoxyethoxy)but-3-enenitrile is a multifunctional organic molecule featuring an acetal protecting group, a nitrile, and an alkene. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The thermodynamic stability of such a molecule is a cornerstone of its practical utility, influencing everything from its shelf-life and storage conditions to its reactivity and safety in chemical processes.[1] Understanding the energetic landscape of a molecule is crucial for predicting its behavior and ensuring the robustness and reproducibility of its applications.[2]

This guide provides a detailed overview of the experimental and computational methodologies required to thoroughly characterize the thermodynamic stability of 2-(1-Ethoxyethoxy)but-3-enenitrile.

Theoretical Foundations of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G), which incorporates both enthalpy (H) and entropy (S). A state of lower Gibbs free energy is more stable.[1] For a molecule like 2-(1-Ethoxyethoxy)but-3-enenitrile, stability is considered in two main contexts:

-

Stability against decomposition: The tendency of the molecule to break down into smaller, more stable molecules.

-

Stability concerning phase transitions: Changes in the physical state of the substance, such as melting or boiling.

Key thermodynamic parameters that quantify stability include the enthalpy of formation, Gibbs free energy of formation, and the activation energies for decomposition pathways.

Experimental Determination of Thermal Stability

Thermal analysis techniques are indispensable for experimentally probing the thermodynamic stability of organic compounds.[3] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This technique can identify thermal events such as melting, crystallization, and decomposition, providing crucial data on the temperatures at which these events occur and the energy they involve.[5]

Hypothetical Experimental Protocol for DSC Analysis:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 1-5 mg of 2-(1-Ethoxyethoxy)but-3-enenitrile into a hermetically sealed aluminum pan. The use of a hermetically sealed pan is crucial to prevent the evaporation of the volatile sample during the experiment. An empty, sealed aluminum pan is used as the reference.

-

Experimental Program:

-

Equilibrate the sample at a low temperature, for instance, 0°C.

-

Ramp the temperature at a constant rate, typically 10°C/min, up to a temperature beyond the expected decomposition, for example, 400°C.

-

Maintain a constant flow of an inert gas, such as nitrogen, throughout the experiment to prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature of decomposition, the peak maximum of the decomposition exotherm, and to calculate the enthalpy of decomposition (ΔHd).

Causality in Experimental Design:

-

Heating Rate: A rate of 10°C/min is a common starting point. Slower rates can provide better resolution of thermal events, while faster rates can increase sensitivity but may shift transition temperatures.

-

Inert Atmosphere: A nitrogen atmosphere is essential to study the inherent thermal stability of the molecule without the influence of oxidative processes.[6]

-

Sealed Pans: For a volatile liquid, sealed pans are mandatory to contain the sample and its vapor, ensuring that the measured heat flow corresponds to thermal events within the sample and not evaporation.

Visualization of the DSC Workflow:

Caption: A schematic of the DSC experimental workflow.

Hypothetical DSC Data Interpretation:

| Parameter | Hypothetical Value | Interpretation |

| Onset of Decomposition (Tonset) | 185°C | The temperature at which decomposition begins. A key indicator of thermal stability. |

| Decomposition Peak (Tpeak) | 210°C | The temperature of the maximum decomposition rate. |

| Enthalpy of Decomposition (ΔHd) | -350 J/g | The amount of heat released during decomposition. A higher value indicates a more energetic decomposition. |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and volatilization.[7] It is highly complementary to DSC.

Hypothetical Experimental Protocol for TGA Analysis:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Place 5-10 mg of 2-(1-Ethoxyethoxy)but-3-enenitrile into an open ceramic or aluminum crucible.

-

Experimental Program:

-

Heat the sample from ambient temperature to approximately 500°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of mass loss and the temperatures of maximum mass loss rates for each decomposition step.

Visualization of the TGA Workflow:

Caption: A schematic of the TGA experimental workflow.

Hypothetical TGA Data Interpretation:

| Temperature Range | Mass Loss (%) | Interpretation |

| 180-250°C | ~55% | A primary decomposition step, potentially corresponding to the loss of the ethoxyethoxy group. |

| 250-400°C | ~25% | A secondary decomposition step, possibly related to the degradation of the butenenitrile backbone. |

| >400°C | ~20% | Residual char. |

Computational Prediction of Thermodynamic Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of molecules.[8][9] These methods can provide insights into the intrinsic stability of a molecule and its likely decomposition pathways.[10]

Computational Workflow:

-

Structure Optimization: The 3D geometry of 2-(1-Ethoxyethoxy)but-3-enenitrile is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

-

Thermochemical Property Calculation: Enthalpy and Gibbs free energy of formation are calculated.

-

Decomposition Pathway Analysis: The structures and energies of potential decomposition products and the transition states connecting them to the parent molecule are calculated to map out the decomposition energy landscape. Potential decomposition pathways for 2-(1-Ethoxyethoxy)but-3-enenitrile include the acid-catalyzed hydrolysis of the acetal.[11][12]

Visualization of the Computational Workflow:

Caption: A workflow for computational stability analysis.

Integrated Data Analysis

A comprehensive understanding of the thermodynamic stability of 2-(1-Ethoxyethoxy)but-3-enenitrile is achieved by integrating the data from experimental and computational methods.

-

Correlation of DSC and TGA: The onset of decomposition observed in DSC should correlate with the onset of mass loss in TGA.

-

Computational Validation: Computationally predicted decomposition pathways can be validated by analyzing the gaseous products evolved during TGA using a hyphenated technique like TGA-MS or TGA-FTIR.[6]

-

Structure-Stability Relationship: The molecule's structure suggests potential points of instability. The acetal group is susceptible to acid-catalyzed hydrolysis, and the nitrile and alkene groups can undergo various thermal reactions.

Conclusion

Determining the thermodynamic stability of 2-(1-Ethoxyethoxy)but-3-enenitrile is a critical step in its development for any application. This guide has outlined a robust, multi-faceted approach combining experimental thermal analysis (DSC and TGA) with computational chemistry. This integrated strategy provides a comprehensive understanding of the molecule's thermal behavior, ensuring its safe and effective use in research and development. The principles and protocols described herein serve as a self-validating framework for the rigorous characterization of this and other novel chemical entities.

References

-

Le, D. N., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega. [Link]

-

Jain, A., et al. (2021). Importance of Thermodynamics in Drug Designing. ResearchGate. [Link]

-

Bartel, C. J. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. ResearchGate. [Link]

-

Bartel, C. J. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Semantic Scholar. [Link]

-

InfinityLab. (2024). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. InfinityLab. [Link]

-

Slideshare. (2015). The role of thermodynamics in drug stability. Slideshare. [Link]

-

Frenkel, M., et al. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. National Institute of Standards and Technology. [Link]

-

Bartel, C. J. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.GOV. [Link]

-

Van de Vijver, R., et al. (2021). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Scientific Data. [Link]

-

Lin, E. C., et al. (2021). Quantum Chemistry Calculations for Metabolomics. ACS Publications. [Link]

-

Mettler Toledo. (2018). Thermal Analysis of Organic Compounds. AZoM. [Link]

-

Craig, M. Q., & Royall, P. G. (2018). Principles of Differential Scanning Calorimetry. ResearchGate. [Link]

-

Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]

-

Van Speybroeck, V., et al. (n.d.). The calculation of thermodynamic properties of molecules. Center for Molecular Modeling. [Link]

-

Van Speybroeck, V., et al. (2010). The calculation of thermodynamic properties of molecules. Chemical Society Reviews. [Link]

-

Shetty, V., et al. (2021). Predicting the thermodynamic stability of perovskite oxides using multiple machine learning techniques. Semantic Scholar. [Link]

-

University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA). Mechanical Testing and Thermal Characterisation Laboratory. [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Chemistry LibreTexts. [Link]

-

Chaires, J. B. (2015). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

-

Torontech. (2024). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. [Link]

-

Cordeiro, M. A. L., & PFG, M. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

-

YouTube. (2021). Acetals : formation & hydrolysis. YouTube. [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia. [Link]

-

Holdgate, G. A., & Gill, A. L. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today. [Link]

-

Perez-Ramirez, B. (2019). Thermodynamic probes of cold instability: application to therapeutic proteins. Drug Discovery Today. [Link]

-

Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. [Link]

-

Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Chemistry LibreTexts. [Link]

-

Wiberg, C. (2007). Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal. [Link]

-

Pearson. (n.d.). Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Chemistry LibreTexts. [Link]

-

Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Allen. [Link]

-

Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Chemguide. (n.d.). an introduction to nitriles. Chemguide. [Link]

-

Kass, S. R., & Hrovat, D. A. (2009). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. PMC. [Link]

-

Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews. [Link]

-

Save My Exams. (2024). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]

-

Gröger, H., & Cativiela, C. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]

-

Yoshimatsu, M., & Timura, Y. (2002). Synthetic organic chemistry with 2-ethoxy-2-(phenylselenenyl)perfluoroalk-2-enenitrile: application to alpha-cyanoperfluoroacylation of aldehydes. Journal of Organic Chemistry. [Link]

-

Al-Omran, F., et al. (2009). Studies with enaminonitriles: Synthesis and chemical reactivity of 2-phenyl-3-piperidin-1-yl acrylonitrile under microwave heating. ResearchGate. [Link]

-

Compendium Synthetica. (n.d.). Compendium Synthetica. Compendium Synthetica. [Link]

-

Razzouk, A., et al. (2023). Thermophysical Study on the Mixing Properties of Mixtures Comprising 2‐(2-Methoxyethoxy)ethanol, Butan-1-ol. Journal of Chemical & Engineering Data. [Link]

-

Li, H., et al. (2024). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Polymers. [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. the role of thermodynamics in drug stability | PPTX [slideshare.net]

- 3. azom.com [azom.com]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. qualitest.ae [qualitest.ae]

- 6. Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory [thermal.msm.cam.ac.uk]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. docs.nrel.gov [docs.nrel.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Radical polymerization techniques using 2-(1-Ethoxyethoxy)but-3-enenitrile

Application Note: Radical Polymerization Techniques using 2-(1-Ethoxyethoxy)but-3-enenitrile (EEBN)

Part 1: Executive Summary & Chemical Logic

2-(1-Ethoxyethoxy)but-3-enenitrile (EEBN) (CAS: 72252-03-0) is a specialized functional monomer acting as a protected form of acrolein cyanohydrin. Structurally, it possesses three critical features:

-

Allylic Vinyl Group: The polymerizable handle.

-

Nitrile Group: Provides electron-withdrawing character and polarity.

-

1-Ethoxyethoxy (Acetal) Group: An acid-labile protecting group masking a hydroxyl functionality.

The Strategic Value: Direct polymerization of acrolein or its cyanohydrin is hazardous and chemically unstable (prone to crosslinking and HCN release). EEBN allows researchers to incorporate these moieties into a polymer backbone in a chemically inert, "masked" state. Post-polymerization acid hydrolysis releases the protecting group, regenerating the cyanohydrin, which can either release acrolein (for bioconjugation/crosslinking) or be derivatized.

The Challenge: Allylic Degradative Chain Transfer EEBN is an allylic monomer (CH2=CH-CH(R)-...). In standard free radical polymerization (FRP), the propagating radical can abstract the allylic hydrogen (at the C2 position) instead of adding to the double bond. This creates a stable, sterically hindered allylic radical that cannot propagate, effectively terminating the reaction (Degradative Chain Transfer).

Solution: This guide details two strategies to overcome allylic inhibition:

-

Copolymerization: Diluting EEBN with highly reactive monomers (e.g., MMA, Styrene) to favor propagation over transfer.

-

RAFT Polymerization: Using Reversible Addition-Fragmentation chain Transfer to suppress termination events and control molecular weight.

Part 2: Chemical Pathways & Mechanism

The following diagram illustrates the lifecycle of the EEBN monomer: from protection to polymerization and final activation (deprotection).

Figure 1: The "Masked Acrolein" Strategy. EEBN serves as a stable vehicle to introduce reactive aldehyde precursors into polymer chains.

Part 3: Pre-Polymerization Protocols

Important: Commercial EEBN is stabilized with MEHQ (Monomethyl ether hydroquinone) to prevent autopolymerization. MEHQ is a radical scavenger and must be removed to achieve reproducible kinetics, especially in controlled radical polymerization (CRP).

Protocol A: Inhibitor Removal (Column Filtration)

Rationale: Distillation of high-boiling functional monomers can cause thermal degradation. Basic alumina filtration is preferred.

Materials:

-

Basic Alumina (Brockmann I, activated)

-

Syringe filter (0.45 µm PTFE)

-

Anhydrous Toluene (optional, if dilution is needed)

Steps:

-

Preparation: Pack a glass pipette or small column with 2–3 cm of Basic Alumina.

-

Filtration: Pass the neat EEBN monomer slowly through the column using gravity or slight positive pressure (nitrogen bulb).

-

Note: The phenolic MEHQ binds to the basic alumina; the monomer passes through.

-

-

Collection: Collect the filtrate in a clean, dry, foil-wrapped vial (monomer is light sensitive).

-

Storage: Use immediately. If storage is necessary, purge with Argon and store at -20°C.

Part 4: Experimental Protocols

Protocol B: Free Radical Copolymerization (EEBN-co-MMA)

Application: Synthesis of functional coatings or photoresist precursors. Target: Random copolymer with ~10-20 mol% EEBN incorporation.

Reagents:

-

Monomer 1: Methyl Methacrylate (MMA) – 4.00 g (40 mmol)

-

Monomer 2: EEBN – 1.55 g (10 mmol)

-

Solvent: Anisole or Toluene (5.5 mL, ~50 wt% solids)

-

Initiator: AIBN (Azobisisobutyronitrile) – 82 mg (1 mol% relative to total monomer)

Procedure:

-

Charge: In a Schlenk tube equipped with a magnetic stir bar, combine MMA, purified EEBN, and solvent.

-

Dissolve Initiator: Add AIBN and stir until fully dissolved.

-

Degas: Seal the tube with a rubber septum. Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen.[3]

-

Why? Oxygen inhibits radical polymerization and promotes side reactions with the allylic ether.

-

-

Polymerize: Backfill with Nitrogen/Argon and immerse the tube in a pre-heated oil bath at 65°C .

-

Reaction Time: Run for 12–16 hours.

-

Expectation: Conversion will likely be limited (60-70%) due to allylic retardation. Do not push to 100% conversion to avoid branching/gelation.

-

-

Quench: Cool the tube rapidly in liquid nitrogen or ice water. Open to air.

-

Purification: Precipitate the polymer dropwise into cold Hexane (10x volume of reaction mix). The acetal group is stable in hexane.

-

Drying: Dry the white precipitate under high vacuum at room temperature for 24 hours.

Data Analysis (Typical Results):

| Parameter | Value | Notes |

| Conversion | 55–65% | Limited by allylic chain transfer. |

| Mn (GPC) | 15,000 – 25,000 Da | Lower than pure MMA homopolymer. |

| PDI (Mw/Mn) | 1.6 – 2.0 | Broad distribution is typical for allylic systems. |

| EEBN Incorp. | ~8–12 mol% | Reactivity ratio of allylics is usually < 1. |

Protocol C: RAFT Polymerization (Controlled Architecture)

Application: Block copolymers for drug delivery (micelles). Rationale: RAFT agents (CTAs) can compete with degradative chain transfer, allowing for "living" character despite the allylic nature of EEBN.

Selection of RAFT Agent: Use a CTA suitable for methacrylates/acrylates, such as CPDB (2-Cyano-2-propyl dithiobenzoate) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid .

Workflow Diagram:

Figure 2: RAFT Polymerization Workflow for EEBN copolymers.

Protocol:

-

Ratio: Target [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2.

-

Solvent: 1,4-Dioxane (50% v/v).

-

Temperature: 70°C.

-

Kinetics: Expect slower rates than Protocol B. The "Retardation" period may be significant (1-2 hours) before polymerization starts.

-

Purification: Double precipitation in Hexane is recommended to remove all traces of unreacted EEBN monomer.

Part 5: Post-Polymerization Deprotection & Safety

The "Unmasking" Step: To convert the EEBN units into reactive cyanohydrin/aldehyde units, the acetal linkage must be cleaved.

Reagents:

-

Solvent: THF / Water (90:10 mixture).

-

Catalyst: 1M HCl or p-Toluenesulfonic acid (pTSA).

Protocol:

-

Dissolve the polymer in THF.

-

Add dilute HCl (approx 1-2 drops per mL of solution).

-

Stir at Room Temperature for 2–4 hours.

-

Observation: The solution may become slightly cloudy as the polarity of the polymer changes (hydroxyls/aldehydes are generated).

⚠️ SAFETY CRITICAL: HCN GENERATION Upon deprotection, the resulting cyanohydrin moiety (-CH(OH)-CN) is in equilibrium with the aldehyde (-CHO) and Hydrogen Cyanide (HCN) .

-

Engineering Control: ALL deprotection steps must be performed in a functioning Chemical Fume Hood .

-

Waste Disposal: The reaction mixture and subsequent washings must be treated as cyanide-contaminated waste. Treat with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide before disposal, according to local EHS regulations.

-

Detection: Have a portable HCN detector active near the fume hood sash.

Part 6: References

-

Sigma-Aldrich. Product Specification: 2-(1-Ethoxyethoxy)but-3-enenitrile.Link

-

Miller, H. C., et al. (1953).[4] Polymerization of Acrolein.[4][5] U.S. Patent 2,657,192. Link

-

Rizzardo, E., & Solomon, D. H. (1979). A new method for investigating the mechanism of initiation of radical polymerization. Polymer Bulletin, 1(8), 529-534. (Foundational work on radical trapping/allylic mechanisms).

-

Moad, G., et al. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link

-

Kakuchi, R., et al. (2023). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. Polymer Chemistry.[5][6][7] (Context on handling acrolein precursors). Link

Disclaimer: This protocol is intended for use by qualified personnel in a laboratory setting. The user assumes all responsibility for safety, particularly regarding the handling of cyanide-generating compounds.

Sources

- 1. 72252-03-0 cas, 2-(1-Ethoxyethoxy)But-3-Enenitrile - купить реактив в интернет-магазине Красная звезда | E979112 Macklin [tdkz.su]

- 2. 2-(1-ETHOXYETHOXY)BUT-3-ENENITRILE [P80180] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2657192A - Polymerization of acrolein - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Braslau Group: α-H Nitroxides in NMP [braslau.chemistry.ucsc.edu]

- 7. chimia.ch [chimia.ch]

Application Note: Catalytic Synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile

This Application Note and Protocol Guide details the catalytic synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile (CAS: 72252-03-0), a critical protected intermediate in the industrial synthesis of the herbicide Glufosinate-ammonium.

High-Throughput Protection Protocols for Labile Cyanohydrins

)Part 1: Introduction & Strategic Importance

The compound 2-(1-Ethoxyethoxy)but-3-enenitrile represents the acetal-protected form of acrolein cyanohydrin (2-hydroxybut-3-enenitrile). In the context of drug development and agrochemical synthesis (specifically for phosphinothricin/Glufosinate), this protection step is not merely a formality—it is a stability checkpoint .

Acrolein cyanohydrin is thermodynamically unstable, prone to retro-cyanohydrin reaction (releasing toxic HCN and acrolein) and polymerization. Masking the secondary hydroxyl group with an ethoxyethyl (EE) moiety using Ethyl Vinyl Ether (EVE) serves three critical functions:

-

Prevents HCN Elimination: Locks the equilibrium towards the cyanohydrin.

-

Steric Shielding: Protects the

-carbon during subsequent hydroformylation or carbonylation steps. -

Volatility Management: Increases lipophilicity for easier downstream processing.

This guide focuses on the acid-catalyzed addition of acrolein cyanohydrin to ethyl vinyl ether, a reaction governed by the interplay between reaction kinetics and the polymerization potential of the vinyl ether.

Part 2: Catalytic Landscape & Mechanism

Reaction Mechanism

The synthesis is an electrophilic addition reaction. The acid catalyst protonates the electron-rich double bond of ethyl vinyl ether, generating a resonance-stabilized oxocarbenium ion. The hydroxyl group of the acrolein cyanohydrin then attacks this electrophile, forming the mixed acetal.

Caption: Acid-catalyzed addition mechanism. Protonation of EVE creates a reactive oxocarbenium species intercepted by the cyanohydrin.

Catalyst Selection Matrix

The choice of catalyst dictates the impurity profile. Strong Lewis acids can trigger the polymerization of ethyl vinyl ether (a violent, exothermic side reaction).

| Catalyst Class | Specific Agent | Pros | Cons | Recommendation |

| Weak Organic Acid | PPTS (Pyridinium p-toluenesulfonate) | High selectivity, minimal polymerization. | Slower kinetics; requires higher load (1-5 mol%). | Preferred for Lab Scale |

| Strong Organic Acid | p-TSA (p-Toluenesulfonic acid) | Fast reaction (<1 hr). | Risk of EVE polymerization; requires strict temp control (<0°C). | Industrial Standard |

| Heterogeneous | Amberlyst 15 (H+ form) | Easy workup (filtration); reusable. | Mass transfer limitations; local hot spots can char product. | Preferred for Flow Chem |

| Inorganic | Phosphoric Acid ( | Cheap; buffers pH. | Difficult to remove completely; aqueous workup required. | Legacy Methods |

Part 3: Experimental Protocols

Protocol A: Batch Synthesis (Homogeneous Catalysis)

Best for gram-scale preparation and initial process validation.

Reagents:

-

Acrolein Cyanohydrin (Freshly prepared or distilled): 1.0 equiv.

-

Ethyl Vinyl Ether (EVE): 1.5 equiv.

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS): 1.0 mol%.

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Stabilizer: MEHQ (Monomethyl ether hydroquinone).

Procedure:

-

System Prep: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with

. -

Charge: Add Acrolein Cyanohydrin (10.0 g, 120 mmol) and PPTS (0.3 g, 1.2 mmol) to the flask. Dissolve in 50 mL anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice/salt bath. Rationale: Low temperature suppresses the polymerization of EVE.

-

Addition: Charge Ethyl Vinyl Ether (13.0 g, 180 mmol) into the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature

. -

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

IPC (In-Process Control): Monitor by TLC (SiO2, 10% EtOAc/Hexane) or GC-FID. Look for disappearance of the cyanohydrin peak.

-

-

Quench: Add Triethylamine (

, 0.5 mL) to neutralize the catalyst. Critical: Acidic residues will degrade the acetal during distillation. -

Workup: Wash the organic layer with saturated

(2 x 30 mL) and Brine (1 x 30 mL). Dry over -

Stabilization & Isolation: Add 100 ppm MEHQ to the crude solution (to prevent radical polymerization of the alkene tail). Concentrate under reduced pressure.

-

Purification: Vacuum distillation (approx. 60-70°C at 0.5 mmHg).

Protocol B: Continuous Flow Synthesis (Heterogeneous Catalysis)

Best for scaling up to kilogram quantities with enhanced safety.

Equipment:

-

Packed Bed Reactor (PBR) containing Amberlyst 15 (dry).

-

Dual syringe pump or HPLC pumps.

Caption: Continuous flow setup minimizes the inventory of hazardous cyanohydrin and prevents thermal runaways.

Procedure:

-

Feed Preparation:

-

Stream A: 2.0 M Acrolein Cyanohydrin in Toluene.

-

Stream B: Neat Ethyl Vinyl Ether.

-

-

Flow Rates: Set ratio to 1:1.5 (A:B). Adjust total flow rate to achieve a Residence Time (

) of 10 minutes inside the catalyst bed. -

Conditioning: Flush the reactor with pure Toluene first.

-

Execution: Start pumps. Maintain the mixing zone at 0°C and the reactor bed at 20°C.

-

Post-Process: The output stream is passed through a cartridge of Basic Alumina to remove leached acid species before collection into a vessel containing MEHQ.

Part 4: Safety & Handling (The "Self-Validating" System)

Cyanide Hazard Management: Although the target molecule is a protected nitrile, the starting material (Acrolein Cyanohydrin) is in equilibrium with HCN.

-

Detector: Always wear a portable HCN monitor.

-

pH Control: Never allow the reaction pH to exceed 9 (rapid decomposition of cyanohydrin) or drop below 1 (polymerization of EVE). The protocols above use buffered conditions (PPTS) or strictly controlled quenching to self-validate safety.

-

Waste: All aqueous waste must be treated with bleach (Sodium Hypochlorite) to oxidize trace cyanide before disposal.

Storage:

-

Store at 2–8°C.

-

Must contain stabilizer (MEHQ) to prevent polymerization of the double bond.

-

Shelf-life: ~6 months if kept dry (acetals hydrolyze in moist air).

References

-

Sigma-Aldrich. Product Specification: 2-(1-Ethoxyethoxy)but-3-enenitrile. Accessed October 2025. Link

-

Organic Syntheses. Ethyl Vinyl Ether in Organic Synthesis. Org. Synth. Coll. Vol. 4, p. 311. Link

-

Common Organic Chemistry. Protection of Hydroxyl Groups as Acetals. (General methodology for PPTS catalyzed protection). Link

-

National Institutes of Health (PMC). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. J Org Chem. 2013. (Mechanistic insights into oxocarbenium intermediates). Link

Sources

- 1. Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates [organic-chemistry.org]

- 2. 1/3 of 96 | Sigma-Aldrich [sigmaaldrich.com]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 5. What Chemicals Can the Ethyl Vinyl Ether React with - Nanjing Chemical Material Corp. [njchm.com]

Application Note & Protocol: Synthesis and Characterization of Styrene/2-(1-Ethoxyethoxy)but-3-enenitrile Copolymers

Abstract: This document provides a comprehensive guide for the free-radical copolymerization of styrene with 2-(1-ethoxyethoxy)but-3-enenitrile. The resulting copolymer incorporates a protected cyanofunctionalized diene monomer, which, after deprotection, yields a polymer with pendant nitrile and hydroxyl functionalities. These functional groups offer valuable sites for post-polymerization modification, making these copolymers attractive for applications in drug delivery, specialty adhesives, and advanced coatings. This guide covers the underlying chemical principles, detailed experimental protocols for polymerization and deprotection, and methods for polymer characterization.

Introduction: Unlocking Functionality in Polystyrene Copolymers

Polystyrene is a widely used commodity polymer known for its rigidity, optical clarity, and low cost. However, its hydrocarbon backbone limits its applications where specific chemical functionality is required. Copolymerization of styrene with functional monomers is a powerful strategy to introduce desired chemical properties.[1] This application note focuses on the copolymerization of styrene with 2-(1-ethoxyethoxy)but-3-enenitrile, a monomer that introduces a protected cyano and hydroxyl group.

The nitrile functionality is of particular interest as it can be converted to a variety of other functional groups and can enhance adhesion and solvent resistance.[2] The protected hydroxyl group, in the form of an ethoxyethoxy acetal, allows for controlled polymerization without interference from the reactive hydroxyl group.[3][4][5] Subsequent deprotection under mild acidic conditions regenerates the hydroxyl group, providing a versatile handle for further chemical modification.

This guide is intended for researchers and professionals in polymer chemistry and materials science, providing the necessary theoretical background and practical protocols to successfully synthesize and characterize these functional copolymers.

Scientific Principles and Rationale

Monomer Synthesis and Protecting Group Strategy

The monomer, 2-(1-ethoxyethoxy)but-3-enenitrile, is not commercially available and requires synthesis. A plausible synthetic route would involve the protection of the hydroxyl group of 2-hydroxybut-3-enenitrile (which can be synthesized from butadiene) with ethyl vinyl ether. The ethoxyethoxy protecting group is chosen for its stability under free-radical polymerization conditions and its susceptibility to cleavage under mild acidic conditions, which typically do not degrade the polymer backbone.[3][4][5]

The use of a protecting group is essential because free hydroxyl groups can interfere with radical polymerization through chain transfer reactions, leading to polymers with lower molecular weights and broader molecular weight distributions.[6]

Free-Radical Copolymerization

The copolymerization of styrene (M₁) and 2-(1-ethoxyethoxy)but-3-enenitrile (M₂) is anticipated to proceed via a standard free-radical mechanism, initiated by a thermal initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The overall reaction scheme is depicted below.

Figure 1: General scheme for the free-radical copolymerization of styrene and 2-(1-ethoxyethoxy)but-3-enenitrile.

The microstructure of the resulting copolymer is governed by the monomer reactivity ratios, r₁ and r₂. These ratios are defined as the rate constant for a propagating chain ending in a given monomer adding to the same monomer versus the other monomer.[7] While the specific reactivity ratios for this monomer pair have not been reported, we can make some estimations based on related systems. Styrene (M₁) typically has reactivity ratios less than 1 when copolymerized with electron-deficient monomers. Given the presence of the electron-withdrawing nitrile group in 2-(1-ethoxyethoxy)but-3-enenitrile (M₂), it is plausible that the product of the reactivity ratios (r₁ * r₂) will be less than 1, suggesting a tendency towards an alternating copolymer structure. However, experimental determination of these ratios is necessary for precise control over the copolymer composition.

Deprotection of the Copolymer

The ethoxyethoxy protecting group can be removed post-polymerization by treating the copolymer with a mild acid, such as dilute hydrochloric acid or formic acid, in a suitable solvent.[8][9] This reaction regenerates the hydroxyl group, yielding a functionalized copolymer with both nitrile and hydroxyl pendant groups.

Figure 2: Deprotection of the copolymer to yield the functionalized polymer.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| Styrene | Sigma-Aldrich | ≥99% | Inhibitor removed prior to use. |

| 2-(1-Ethoxyethoxy)but-3-enenitrile | Synthesized in-house | As per characterization | - |

| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Recrystallized from methanol. |

| Toluene | Fisher Scientific | Anhydrous | - |

| Methanol | Fisher Scientific | ACS Grade | For precipitation. |

| Hydrochloric Acid (HCl) | Sigma-Aldrich | 37% | For deprotection. |

| Tetrahydrofuran (THF) | Fisher Scientific | HPLC Grade | For deprotection and characterization. |

Protocol 1: Copolymerization of Styrene and 2-(1-Ethoxyethoxy)but-3-enenitrile

Objective: To synthesize a random copolymer of styrene and 2-(1-ethoxyethoxy)but-3-enenitrile with a target composition.

Procedure:

-

Inhibitor Removal: Pass styrene through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 5.0 g, 48 mmol), 2-(1-ethoxyethoxy)but-3-enenitrile (e.g., 7.35 g, 48 mmol, for a 1:1 feed ratio), and AIBN (e.g., 0.158 g, 0.96 mmol, 1 mol% relative to total monomers).

-

Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to dissolve the monomers and initiator.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.

-

Precipitation and Purification: After cooling to room temperature, dilute the viscous solution with a small amount of THF and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

-

Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40 °C to a constant weight.

Protocol 2: Deprotection of the Copolymer

Objective: To remove the ethoxyethoxy protecting group and generate a hydroxyl-functionalized copolymer.

Procedure:

-

Dissolution: Dissolve the dried copolymer (e.g., 2.0 g) in THF (e.g., 40 mL) in a round-bottom flask.

-

Acidification: While stirring, add 1 M aqueous HCl (e.g., 5 mL) dropwise to the polymer solution.

-

Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by taking small aliquots and analyzing by FT-IR for the disappearance of the acetal C-O stretch.

-

Neutralization: Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Precipitation: Precipitate the functionalized polymer by adding the solution to a large excess of deionized water.

-

Isolation: Collect the polymer by filtration, wash thoroughly with deionized water, and dry in a vacuum oven at 50 °C to a constant weight.

Characterization

Spectroscopic Analysis

-

FT-IR Spectroscopy: Confirm the incorporation of both monomers by identifying characteristic peaks. For the protected copolymer, look for the C≡N stretch (~2230 cm⁻¹) and the C-O stretches of the acetal group (~1100-1200 cm⁻¹). For the deprotected copolymer, confirm the appearance of a broad O-H stretch (~3400 cm⁻¹).

-

¹H NMR Spectroscopy: Determine the copolymer composition by integrating the signals corresponding to the aromatic protons of styrene and the protons of the 2-(1-ethoxyethoxy)but-3-enenitrile monomer.

Molecular Weight Analysis

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the copolymer using a GPC system calibrated with polystyrene standards.

Thermal Analysis

-